Tricyclopentylphosphine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

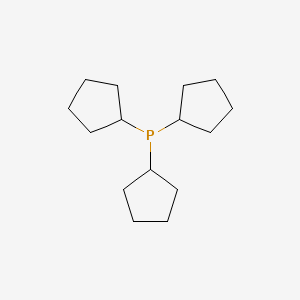

Structure

3D Structure

特性

IUPAC Name |

tricyclopentylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27P/c1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15/h13-15H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWBYAACHDUFAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)P(C2CCCC2)C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074353 | |

| Record name | Phosphine, tricyclopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7650-88-6 | |

| Record name | Tricyclopentylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7650-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine, tricyclopentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007650886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, tricyclopentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphine, tricyclopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclopentylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tricyclopentylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tricyclopentylphosphine (CAS 7650-88-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricyclopentylphosphine (PCyp₃), with CAS number 7650-88-6, is a tertiary phosphine (B1218219) that serves as a bulky and electron-rich ligand in organometallic chemistry. Its unique steric and electronic properties make it a highly effective component in various catalytic systems, particularly in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and applications of this compound. Detailed experimental protocols for its synthesis and its use in key catalytic reactions are presented, along with mechanistic insights illustrated through signaling pathway diagrams.

Chemical and Physical Properties

This compound is an organophosphorus compound characterized by a phosphorus atom bonded to three cyclopentyl groups. It is typically a colorless to pale yellow liquid that is soluble in common organic solvents.[1] Its significant steric bulk and electron-donating nature are key to its utility in catalysis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7650-88-6 | [2] |

| Molecular Formula | C₁₅H₂₇P | [2][3] |

| Molecular Weight | 238.35 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 0.986 g/mL at 20 °C | [2] |

| Refractive Index (n₂₀/D) | 1.538 | [2] |

| Flash Point | 210 °C (closed cup) | [2] |

| Solubility | Soluble in organic solvents | [1] |

Spectroscopic Data

Table 2: Spectroscopic Data for this compound (and reference data for Tricyclohexylphosphine)

| Technique | Data for Tricyclohexylphosphine (B42057) (PCy₃) as a Reference | Expected Data for this compound (PCyp₃) |

| ³¹P NMR (ppm) | δ ≈ 9.95 - 10.8 (relative to H₃PO₄)[4][5] | Similar chemical shift, expected in the range of δ 10-20 ppm. |

| ¹H NMR (ppm) | δ ≈ 1.04 - 2.97 (multiple signals for cyclohexyl protons)[6] | Multiplets in the range of δ 1.4-2.0 for cyclopentyl protons. |

| ¹³C NMR (ppm) | δ ≈ 25.07, 26.42, 27.45 (d, J=10.8 Hz), 30.46 (d, J=15.0 Hz), 33.58 (d, J=20.1 Hz) | Distinct signals for the CH and CH₂ groups of the cyclopentyl rings, with characteristic C-P coupling. |

| FT-IR (cm⁻¹) | Characteristic peaks for C-H stretching (≈2831-2900 cm⁻¹) and CH₂ bending (≈1444 cm⁻¹)[6] | Similar C-H stretching and bending vibrations. P-C stretching is also expected. |

| Mass Spec. (m/z) | M⁺ at 280.43[7] | Expected M⁺ at 238.35[3] |

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a cyclopentyl Grignard reagent with a phosphorus trihalide, such as phosphorus trichloride (B1173362). The following is a general experimental protocol adapted from established procedures for similar trialkylphosphines.

Experimental Protocol: Synthesis of this compound

Materials:

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Cyclopentyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Phosphorus trichloride (PCl₃)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Preparation of Cyclopentylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings under an inert atmosphere (e.g., argon or nitrogen).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of cyclopentyl bromide in anhydrous diethyl ether or THF dropwise from the dropping funnel. The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux by controlling the rate of addition.

-

After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

-

-

Reaction with Phosphorus Trichloride:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Add a solution of phosphorus trichloride in anhydrous diethyl ether or THF dropwise to the stirred Grignard solution. A white precipitate will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether or THF.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

-

Applications in Catalysis

This compound is a valuable ligand for a variety of transition metal-catalyzed reactions, most notably palladium-catalyzed cross-coupling reactions. Its steric bulk and electron-donating properties enhance the catalytic activity, stability, and selectivity of the metal center. It is particularly effective for coupling reactions involving challenging substrates, such as unactivated alkyl halides.[8]

Table 3: Overview of Catalytic Reactions Involving this compound

| Reaction Type | Metal Catalyst | Role of this compound | Typical Substrates |

| Negishi Coupling | Palladium | Ligand | Alkyl/Aryl/Vinyl Halides, Organozinc Reagents[8] |

| Suzuki-Miyaura Coupling | Palladium | Ligand | Aryl/Vinyl Halides, Boronic Acids/Esters[2] |

| Heck Reaction | Palladium | Ligand | Aryl Halides, Alkenes[2] |

| Stille Coupling | Palladium | Ligand | Aryl Halides, Organostannanes[2] |

| Sonogashira Coupling | Palladium | Ligand | Aryl Halides, Terminal Alkynes[2] |

| Hiyama Coupling | Palladium | Ligand | Aryl Halides, Organosilanes[2] |

| Buchwald-Hartwig Amination | Palladium | Ligand | Aryl Halides, Amines[2] |

Experimental Protocol: Negishi Cross-Coupling of an Unactivated Alkyl Halide

The following protocol is based on the work of Fu and coworkers, who developed a general method for the Negishi cross-coupling of unactivated primary alkyl halides using a Pd/PCyp₃ catalyst system.[8]

Materials:

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃)

-

This compound (PCyp₃)

-

Primary alkyl halide (e.g., iodide, bromide, chloride, or tosylate)

-

Organozinc reagent (e.g., alkyl-, alkenyl-, or arylzinc halide)

-

N-Methylimidazole (NMI)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N-Methyl-2-pyrrolidone (NMP)

Procedure:

-

Catalyst Preparation (in situ):

-

In a glovebox, to a solution of the palladium precursor (e.g., 2 mol % Pd₂(dba)₃) in a mixture of THF and NMP, add the this compound ligand (e.g., 8 mol %).

-

-

Reaction Setup:

-

To the catalyst solution, add the alkyl halide (1.0 equiv) and N-Methylimidazole (NMI).

-

Add the organozinc reagent (typically 1.5-2.0 equiv).

-

-

Reaction and Workup:

-

Stir the reaction mixture at 80 °C until the starting material is consumed (monitored by GC or TLC).

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

This method has been shown to be effective for a wide range of substrates and is compatible with various functional groups, achieving high turnover numbers.[9]

Mechanistic Insights and Signaling Pathways

This compound plays a crucial role in the catalytic cycle of palladium-catalyzed cross-coupling reactions. Its primary functions are to stabilize the active Pd(0) species and to facilitate the key steps of oxidative addition and reductive elimination.

Catalytic Cycle of Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three main stages: oxidative addition, transmetalation, and reductive elimination. The bulky and electron-donating this compound ligand (L) facilitates these steps.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst, stabilized by two this compound ligands (L), reacts with an organic halide (R¹-X) to form a Pd(II) intermediate. The electron-rich nature of the phosphine ligand facilitates this step.

-

Transmetalation: The organoboron reagent (R²-B(OR)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide (X).

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the active Pd(0) catalyst. The steric bulk of the this compound ligand promotes this final step.[10]

Experimental Workflow

A typical experimental workflow for a cross-coupling reaction using this compound involves careful handling under inert conditions due to the air-sensitivity of the ligand and catalyst.

Caption: General experimental workflow for a cross-coupling reaction.

Safety and Handling

This compound is a pyrophoric liquid that can ignite spontaneously on contact with air. It also causes severe skin burns and eye damage.[2] Therefore, it must be handled with extreme caution in a well-ventilated fume hood or glovebox under an inert atmosphere. Personal protective equipment, including flame-retardant lab coats, safety goggles, and chemical-resistant gloves, is mandatory.

Table 4: Hazard and Precautionary Statements

| GHS Pictograms | Signal Word | Hazard Statements | Precautionary Statements |

| 🔥, corrosive | Danger | H250: Catches fire spontaneously if exposed to air.H314: Causes severe skin burns and eye damage. | P222: Do not allow contact with air.P231: Handle under inert gas.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor/physician. |

Conclusion

This compound is a highly effective and versatile ligand for transition metal-catalyzed reactions, particularly palladium-catalyzed cross-couplings. Its steric bulk and electron-donating characteristics contribute to high catalytic activity and the ability to couple challenging substrates. This guide provides essential information for researchers and professionals working with this compound, including its properties, synthesis, and application in catalysis, while emphasizing the critical safety precautions required for its handling. The provided experimental protocols and mechanistic diagrams serve as a valuable resource for the practical application and understanding of this compound in modern organic synthesis.

References

- 1. rsc.org [rsc.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Phosphine, tricyclopentyl- | C15H27P | CID 4463278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 6. rsc.org [rsc.org]

- 7. Tricyclohexylphosphine | C18H33P | CID 75806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. alpha.chem.umb.edu [alpha.chem.umb.edu]

An In-depth Technical Guide to Tricyclopentylphosphine (C15H27P) for Researchers and Drug Development Professionals

Tricyclopentylphosphine (TCPP), with the molecular formula C15H27P, is a tertiary phosphine (B1218219) that serves as a valuable ligand in organometallic chemistry.[1] As a bulky and electron-rich ligand, it plays a significant role in facilitating a variety of palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of complex organic molecules, including pharmaceutical intermediates.[2][3][4] This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role in catalysis.

Core Properties and Specifications

This compound is a pyrophoric liquid that is highly reactive and requires careful handling under an inert atmosphere.[5] Its key physical and chemical properties are summarized in the table below. Due to the limited availability of specific experimental spectroscopic data for this compound, representative data for the closely related and structurally similar compound, Tricyclohexylphosphine (B42057) (C18H33P), is provided for reference.

| Property | Value | Reference |

| Molecular Formula | C15H27P | [1] |

| Molecular Weight | 238.35 g/mol | [1] |

| CAS Number | 7650-88-6 | |

| Appearance | Liquid | [5] |

| Density | 0.986 g/mL at 20 °C | |

| Refractive Index | n20/D 1.538 | |

| Flash Point | 210 °C (closed cup) | |

| 31P NMR (Tricyclohexylphosphine) | δ = 9.95 ppm | [6] |

| 13C NMR (Tricyclohexylphosphine) | δ/ppm: 28.13, 27.71, 26.08, 24.96 | [7] |

| IR Spectroscopy (Trioctylphosphine oxide) | P-C stretching expected around 1465 cm⁻¹ | [8] |

Synthesis of this compound

Representative Experimental Protocol: Synthesis of Trialkylphosphines via Grignard Reaction

Materials:

-

Magnesium turnings

-

Iodine (catalyst)

-

Cyclopentyl bromide (or other alkyl halide)

-

Anhydrous diethyl ether or THF

-

Phosphorus trichloride (B1173362) (PCl3)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, magnesium turnings are placed under an inert atmosphere (e.g., argon or nitrogen). A small crystal of iodine is added to activate the magnesium. A solution of cyclopentyl bromide in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed, forming the cyclopentylmagnesium bromide Grignard reagent.

-

Reaction with Phosphorus Trichloride: The Grignard reagent solution is cooled in an ice bath. A solution of phosphorus trichloride in anhydrous diethyl ether is added dropwise with vigorous stirring, maintaining a low temperature.

-

Workup: After the addition is complete, the reaction mixture is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude this compound can be purified by vacuum distillation.

Applications in Catalysis

This compound is primarily utilized as a ligand in palladium-catalyzed cross-coupling reactions. Its steric bulk and electron-donating nature enhance the reactivity and stability of the palladium catalyst, making it effective in a range of transformations that are crucial for the synthesis of pharmaceuticals and other fine chemicals.[2][3][4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboranes and organic halides. Bulky phosphine ligands like this compound are known to promote the efficiency of these reactions.[3]

Materials:

-

Aryl or vinyl halide

-

Boronic acid or ester

-

Palladium(II) acetate (B1210297) (Pd(OAc)2) or Pd2(dba)3

-

This compound

-

Base (e.g., K3PO4, Cs2CO3)

-

Solvent (e.g., toluene, dioxane, DMF)

Procedure:

-

To a reaction vessel under an inert atmosphere, add the aryl halide, boronic acid, palladium precatalyst, and this compound.

-

Add the solvent and the base.

-

Heat the reaction mixture with stirring for the required time, monitoring the reaction progress by TLC or GC.

-

After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. The choice of phosphine ligand is critical for the success of this reaction.

Materials:

-

Aryl or vinyl halide

-

Alkene

-

Palladium(II) acetate (Pd(OAc)2)

-

This compound

-

Base (e.g., triethylamine, K2CO3)

-

Solvent (e.g., acetonitrile, DMF)

Procedure:

-

In a reaction vessel under an inert atmosphere, combine the palladium precatalyst and this compound in the solvent.

-

Add the aryl halide, alkene, and base.

-

Heat the mixture with stirring, monitoring the reaction by TLC or GC.

-

Upon completion, cool the mixture, filter to remove precipitated salts, and concentrate the filtrate.

-

Partition the residue between water and an organic solvent.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography or distillation.[9]

Buchwald-Hartwig Amination

This reaction forms carbon-nitrogen bonds by coupling an amine with an aryl halide. Sterically hindered and electron-rich phosphine ligands are often essential for achieving high yields, especially with challenging substrates.[10][11]

Materials:

-

Aryl halide

-

Primary or secondary amine

-

Palladium(II) acetate (Pd(OAc)2) or Pd2(dba)3

-

This compound

-

Strong base (e.g., sodium tert-butoxide, LHMDS)

-

Solvent (e.g., toluene, dioxane)

Procedure:

-

Under an inert atmosphere, charge a reaction flask with the palladium precatalyst, this compound, and the base.

-

Add the solvent, followed by the aryl halide and the amine.

-

Heat the reaction mixture with stirring until the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the resulting aryl amine by column chromatography.

Catalytic Cycles and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, where a generic phosphine ligand (L), such as this compound, is employed.

References

- 1. Phosphine, tricyclopentyl- | C15H27P | CID 4463278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Tricyclohexylphosphine - 2622-14-2 [prochemonline.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound - Starshinechemical [starshinechemical.com]

- 6. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 7. CN102627667A - Method for production of tricyclohexylphosphine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. orbit.dtu.dk [orbit.dtu.dk]

In-Depth Technical Guide to the Physical Properties of Tricyclopentylphosphine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclopentylphosphine is an organophosphine compound that serves as a valuable ligand in organometallic chemistry and catalysis. Its sterically demanding and electron-rich nature makes it effective in a variety of cross-coupling reactions, which are fundamental to modern synthetic organic chemistry and crucial in the development of new pharmaceutical agents. This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its role in a key catalytic cycle.

Core Physical and Chemical Properties

The physical characteristics of this compound are essential for its proper handling, storage, and application in chemical synthesis. As an air-sensitive liquid, specific precautions are necessary to maintain its integrity.

Quantitative Physical Properties

The key quantitative physical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₇P | [1][2][3] |

| Molecular Weight | 238.35 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [4][5] |

| Density | 0.986 g/mL at 20 °C 0.979 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.538 | [1] |

| Boiling Point | 332.7 ± 9.0 °C (Predicted) | [1] |

| Flash Point | 210 °C (410.0 °F) - closed cup | [1] |

| Solubility | Soluble in most organic solvents; insoluble in water. (Inferred from Tricyclohexylphosphine) | [2] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., nitrogen), protected from light. | [1] |

Spectral Data

| Spectrum Type | Expected Peaks/Signals for Tricyclohexylphosphine (Reference) |

| ³¹P NMR | A single resonance is expected. For PCy₃, the chemical shift (δ) is approximately 9.95 ppm to 10.8 ppm (relative to H₃PO₄).[2][6] |

| ¹³C NMR | For PCy₃, characteristic signals appear around δ 35.3 (d, ¹JC-P = 17 Hz, PC H), 31.3 (d, ²JC-P = 6.0 Hz, PCHC H₂), 28.1 (d, ³JC-P = 11 Hz, PCHCH₂ CH₂), and 27.2 (s, PCHCH₂C H₂).[7] |

| ¹H NMR | Complex multiplets are expected in the aliphatic region (δ 1.0-2.0 ppm). For PCy₃, broad multiplets are observed around δ 1.1-1.8 ppm.[7] |

| FT-IR | Characteristic peaks for C-H stretching of the cyclopentyl rings are expected around 2850-3000 cm⁻¹. P-C stretching vibrations are also anticipated. For comparison, trioctylphosphine (B1581425) oxide shows a P-C stretch at 1465 cm⁻¹.[8] |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 238.19. Fragmentation would likely involve the loss of cyclopentyl groups. |

Experimental Protocols for Property Determination

The determination of physical properties for an air-sensitive compound like this compound requires specialized techniques to prevent its oxidation. The following are detailed methodologies for key experiments.

Workflow for Handling Air-Sensitive Reagents

All experimental setups for measuring the physical properties of this compound must be conducted under an inert atmosphere.

Caption: Workflow for handling air-sensitive compounds.

Determination of Boiling Point (Thiele Tube Method under Inert Atmosphere)

-

Apparatus Setup: A Thiele tube is fitted with a thermometer and a side-arm adapter connected to a Schlenk line, allowing for an inert atmosphere (e.g., argon or nitrogen) to be maintained.

-

Sample Preparation: A small sample of this compound (approx. 0.5 mL) is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Assembly: The test tube is securely attached to the thermometer and placed into the Thiele tube, which is partially filled with a high-boiling, inert oil (e.g., silicone oil). The entire assembly is purged with inert gas.

-

Heating and Observation: The side arm of the Thiele tube is gently heated. A continuous stream of bubbles will emerge from the capillary tube as the liquid's vapor pressure overcomes the external pressure.

-

Measurement: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Density (Pycnometer Method under Inert Atmosphere)

-

Preparation: A pycnometer (a flask with a precise, known volume) is thoroughly cleaned, dried, and weighed accurately (m₁).

-

Inerting: The pycnometer is placed in a glovebox or purged thoroughly with an inert gas via a Schlenk line.

-

Filling: The pycnometer is filled with this compound inside the glovebox or using a gas-tight syringe under a positive pressure of inert gas. Care is taken to ensure no air bubbles are present. The filled pycnometer is then weighed (m₂).

-

Calibration: The process is repeated with a liquid of known density, typically deionized water, to precisely determine the pycnometer's volume. The pycnometer is filled with water and weighed (m₃).

-

Calculation:

-

The volume of the pycnometer (V) is calculated: V = (m₃ - m₁) / ρwater

-

The density of this compound (ρTCPP) is then calculated: ρTCPP = (m₂ - m₁) / V

-

Role in Catalysis: The Heck Reaction

This compound is an effective ligand in palladium-catalyzed cross-coupling reactions, such as the Heck reaction. The bulky cyclopentyl groups create a sterically hindered environment around the metal center, which can promote the reductive elimination step and stabilize the active catalytic species.

References

- 1. spectrabase.com [spectrabase.com]

- 2. researchgate.net [researchgate.net]

- 3. Phosphine, tricyclopentyl- | C15H27P | CID 4463278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Strem, An Ascensus Company CAS# 7650-88-6. 10g. This compound, | Fisher Scientific [fishersci.com]

- 5. Strem, An Ascensus Company CAS# 7650-88-6. 5g. This compound, | Fisher Scientific [fishersci.com]

- 6. magritek.com [magritek.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

Navigating the Solubility of Tricyclopentylphosphine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclopentylphosphine (PCyp₃) is a bulky and electron-rich trialkylphosphine ligand frequently employed in transition metal catalysis. Its steric and electronic properties are instrumental in promoting a variety of chemical transformations, including cross-coupling reactions and low-temperature amination. A fundamental understanding of its solubility in common organic solvents is paramount for its effective application in homogeneous catalysis, enabling rational solvent selection, reaction optimization, and product purification.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to a lack of publicly available quantitative solubility data for this specific phosphine (B1218219), this document presents qualitative solubility information for the closely related and structurally similar compound, tricyclohexylphosphine (B42057) (PCy₃), to provide a reasonable estimation of its behavior. Furthermore, a detailed experimental protocol for determining the solubility of an air-sensitive solid compound via the gravimetric method is provided, alongside a visual workflow to guide researchers in obtaining precise solubility data.

Qualitative Solubility Data

Table 1: Qualitative Solubility of Tricyclohexylphosphine in Various Organic Solvents

| Solvent Class | Solvent Examples | Qualitative Solubility | Reference |

| Non-Polar Aprotic | Toluene, Benzene, Hexane | Readily Soluble | [1][2] |

| Polar Aprotic | Chloroform, Ethyl Acetate | Slightly Soluble | [3][4][5] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble (may require heating) | [4][5] | |

| Polar Protic | Water | Insoluble | [1][3][4] |

Disclaimer: The data presented in Table 1 is for tricyclohexylphosphine. While this compound is expected to have a similar solubility profile, this information should be used as a guideline and not as a substitute for experimental verification.

Experimental Protocol: Determination of Solubility by the Gravimetric Method

This protocol outlines a standard procedure for determining the solubility of an air-sensitive solid, such as this compound, in an organic solvent. The gravimetric method is a reliable technique that involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.[6][7] Given the air-sensitive nature of many phosphine ligands, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[8][9]

Materials and Equipment:

-

This compound (or other solid of interest)

-

Anhydrous organic solvent of choice

-

Schlenk flasks or vials with septa

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Syringes and needles

-

0.2 µm syringe filter (compatible with the solvent)

-

Pre-weighed glass vials

-

Analytical balance (4-decimal place)

-

Vacuum oven or vacuum line

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Preparation of Saturated Solution:

-

Add a known volume of the desired organic solvent to a Schlenk flask equipped with a magnetic stir bar.

-

Under a positive pressure of inert gas, add an excess amount of this compound to the solvent. An excess of the solid should be visible at the bottom of the flask to ensure saturation.

-

Seal the flask and place it in a constant temperature bath set to the desired temperature.

-

Stir the suspension vigorously for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[10] The time required to reach equilibrium may vary and should be determined experimentally.

-

-

Sample Collection:

-

Once equilibrium is achieved, stop the stirring and allow the excess solid to settle at the bottom of the flask.

-

Maintain the flask at the constant temperature.

-

Using a syringe fitted with a needle and a 0.2 µm syringe filter, carefully withdraw a known volume of the clear supernatant. The filter is crucial to prevent any undissolved solid particles from being transferred.

-

-

Gravimetric Analysis:

-

Dispense the collected supernatant into a pre-weighed, dry glass vial.

-

Record the exact mass of the vial containing the solution.

-

Carefully evaporate the solvent under a gentle stream of inert gas or by using a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. This ensures the removal of any residual solvent.

-

Record the final mass of the vial containing the dry solute.

-

Data Analysis:

-

Mass of the solution:

-

msolution = (Mass of vial + solution) - (Mass of empty vial)

-

-

Mass of the solute:

-

msolute = (Mass of vial + dry solute) - (Mass of empty vial)

-

-

Mass of the solvent:

-

msolvent = msolution - msolute

-

-

Solubility Calculation (in g/100 g of solvent):

-

Solubility = (msolute / msolvent) * 100

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

Caption: Workflow for gravimetric solubility determination.

Conclusion

While quantitative solubility data for this compound remains to be systematically reported, an understanding of its likely behavior can be inferred from the properties of its analogue, tricyclohexylphosphine. For researchers requiring precise solubility values, the detailed experimental protocol provided herein offers a robust methodology for obtaining this critical data. Adherence to inert atmosphere techniques is essential when working with air-sensitive compounds like phosphine ligands to ensure accurate and reproducible results. This guide serves as a valuable resource for scientists and professionals in the fields of chemistry and drug development, facilitating the informed use of this compound in their research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Tricyclohexylphosphine - 2622-14-2 [prochemonline.com]

- 3. Tricyclohexyl phosphine | 2622-14-2 [chemicalbook.com]

- 4. 2622-14-2 CAS MSDS (Tricyclohexyl phosphine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Tricyclohexyl phosphine | 2622-14-2 [amp.chemicalbook.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. molan.wdfiles.com [molan.wdfiles.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

The Ticking Clock: A Technical Guide to the Air and Moisture Sensitivity of Tricyclopentylphosphine

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Handling, Stability, and Degradation Pathways of Tricyclopentylphosphine.

This compound (PCyp₃), a bulky and electron-rich trialkylphosphine ligand, is a valuable tool in modern synthetic chemistry, particularly in facilitating challenging cross-coupling reactions and other catalytic transformations. However, its utility is intrinsically linked to its high reactivity, which also manifests as significant sensitivity to atmospheric oxygen and moisture. This guide provides an in-depth analysis of the air and moisture sensitivity of this compound, offering crucial data, experimental protocols, and a clear understanding of its degradation pathways to ensure its effective and safe use in research and development.

Executive Summary

This compound is classified as a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[1] Its reactivity extends to a pronounced sensitivity to moisture. The primary degradation product upon exposure to air is this compound oxide. This guide details the mechanisms of degradation, provides protocols for stability assessment, and outlines strict handling procedures to maintain the integrity and reactivity of this potent catalytic ligand.

Sensitivity to Atmospheric Oxygen: The Oxidation Pathway

The most immediate and significant sensitivity of this compound is its reaction with molecular oxygen, a process known as autoxidation.[2] This reaction is characteristic of trialkylphosphines and leads to the formation of the corresponding phosphine (B1218219) oxide.[3]

The generally accepted mechanism for the autoxidation of trialkylphosphines involves a radical chain reaction. The phosphine reacts with molecular oxygen to form a phosphine radical cation and a superoxide (B77818) radical anion. These reactive intermediates then propagate a chain reaction, ultimately leading to the formation of the thermodynamically stable this compound oxide.

Degradation Signaling Pathway

The oxidation of this compound can be visualized as a direct pathway from the active phosphine to its inactive oxide form.

Moisture Sensitivity: The Hydrolysis Challenge

Quantitative Analysis of Stability

The stability of this compound can be quantitatively monitored using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. This technique is highly sensitive to the chemical environment of the phosphorus atom, allowing for clear differentiation between the phosphine and its oxidized form.

An experiment analogous to one performed on the closely related tricyclohexylphosphine (B42057) (PCy₃) can be employed to monitor the oxidation of this compound.[9] By dissolving a sample in a suitable solvent and exposing it to a controlled stream of air, a series of ³¹P NMR spectra can be acquired over time.

Table 1: Expected ³¹P NMR Data for this compound Oxidation Monitoring

| Time (hours) | This compound Signal Integral (%) | This compound Oxide Signal Integral (%) |

| 0 | 100 | 0 |

| 1 | 85 | 15 |

| 3 | 50 | 50 |

| 5 | 20 | 80 |

| 7 | <5 | >95 |

Note: Data are hypothetical and based on the oxidation profile of tricyclohexylphosphine. The actual rate for this compound may vary.

The chemical shift of tricyclohexylphosphine is approximately 11 ppm, while its oxide appears around 51 ppm.[10] Similar distinct chemical shifts would be expected for this compound and its oxide, allowing for straightforward quantification of the degradation process.

Experimental Protocols

Handling and Storage of this compound

Due to its pyrophoric and moisture-sensitive nature, this compound must be handled under an inert atmosphere (e.g., argon or nitrogen) at all times.

-

Storage: Store in a tightly sealed container, under an inert atmosphere, in a cool, dry, and well-ventilated area away from sources of ignition, oxidizing agents, and moisture.

-

Dispensing: All transfers should be performed in a glovebox or using Schlenk line techniques. Use oven-dried glassware and anhydrous solvents.

Monitoring Oxidation by ³¹P NMR Spectroscopy

This protocol is adapted from the monitoring of tricyclohexylphosphine oxidation.[9]

-

Sample Preparation: In a glovebox, prepare a solution of this compound (e.g., 250 mM) in a dry, deuterated solvent (e.g., C₆D₆ or THF-d₈) in an NMR tube.

-

Initial Spectrum: Acquire an initial ³¹P NMR spectrum to serve as the time-zero reference.

-

Exposure to Air: Remove the NMR tube from the glovebox and carefully introduce a gentle stream of air into the headspace of the tube.

-

Time-Course Monitoring: Acquire ³¹P NMR spectra at regular intervals (e.g., every hour) to monitor the decrease in the this compound signal and the increase in the this compound oxide signal.

-

Data Analysis: Integrate the respective signals at each time point to determine the percentage of phosphine remaining and phosphine oxide formed.

Experimental Workflow for Stability Assessment

The following diagram outlines a typical workflow for assessing the stability of this compound.

Conclusion

This compound is a powerful but sensitive reagent that demands careful handling and a thorough understanding of its degradation pathways. Its high reactivity with both air and moisture necessitates the use of inert atmosphere techniques for all manipulations. By employing analytical methods such as ³¹P NMR, researchers can monitor the integrity of the ligand, ensuring the reliability and reproducibility of their synthetic results. This guide provides the foundational knowledge and protocols to safely and effectively utilize this compound in cutting-edge chemical synthesis.

References

- 1. echemi.com [echemi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces [mdpi.com]

- 4. fishersci.com [fishersci.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to the Safe Handling and Storage of Tricyclopentylphosphine

For Researchers, Scientists, and Drug Development Professionals

Tricyclopentylphosphine is a pyrophoric liquid, meaning it can ignite spontaneously in air, and is corrosive, posing significant risks if not handled with the utmost care. This guide provides a comprehensive overview of the essential safety protocols and data for the handling and storage of this compound to ensure the safety of laboratory personnel and the integrity of research.

Section 1: Physicochemical and Safety Data

A thorough understanding of the properties of this compound is fundamental to its safe handling. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₇P | [1] |

| Molecular Weight | 238.35 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 332.7 ± 9.0 °C (Predicted) | [3] |

| Density | 0.986 g/mL at 20 °C | [3] |

| Refractive Index | n20/D 1.538 | [3] |

| Flash Point | 210 °C (410 °F) - closed cup | [3] |

Table 2: Hazard Identification and Classification

| Hazard Classification | Code | Description | Source |

| Pyrophoric Liquid | H250 | Catches fire spontaneously if exposed to air | [2] |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [2] |

| Serious Eye Damage | H318 | Causes serious eye damage | [2] |

| Signal Word | Danger |

Section 2: Safe Handling Protocols

Due to its pyrophoric and corrosive nature, this compound requires stringent handling procedures. All operations should be conducted within a glovebox or under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air.

Engineering Controls:

-

Glovebox: A well-maintained glovebox with an inert atmosphere is the preferred environment for handling this compound.

-

Fume Hood: If a glovebox is not available, a certified chemical fume hood with excellent ventilation is mandatory. However, this increases the risk of air exposure.

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE): A comprehensive PPE protocol is critical to prevent skin and eye contact.

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Part | Equipment | Specification | Source |

| Eyes/Face | Safety Goggles & Faceshield | Chemical safety goggles and a full-face shield are required. | |

| Hands | Chemical Resistant Gloves | Wear appropriate chemical-resistant gloves. | |

| Respiratory | Respirator | Use a type ABEK (EN14387) respirator filter if handling outside of a glovebox. |

Experimental Workflow for Handling this compound:

The following diagram outlines the standard workflow for safely handling this compound in a research setting.

References

An In-depth Technical Guide to the Safe Handling of Tricyclopentylphosphine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for tricyclopentylphosphine (CAS Number: 7650-88-6), a pyrophoric and corrosive organophosphine compound frequently utilized as a ligand in catalysis. Adherence to strict safety protocols is paramount when handling this reactive chemical to mitigate risks in a laboratory or manufacturing setting. The following sections detail the physical and chemical properties, hazard classifications, and emergency procedures associated with this compound, compiled from various safety data sheets (SDS).

Physicochemical Properties

This compound is a solid with a characteristic odor. Key physical and chemical data are summarized below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₇P | [1][2] |

| Molecular Weight | 238.35 g/mol | [1][2] |

| Appearance | White solid | [3] |

| Melting Point | 77 - 83 °C / 170.6 - 181.4 °F | [3] |

| Flash Point | 210 °C (410.0 °F) - closed cup | [2] |

| Density | 0.986 g/mL at 20 °C; 0.979 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.538 (lit.) | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are its pyrophoric nature, meaning it can ignite spontaneously on contact with air, and its corrosive effects on skin and eyes.

GHS Hazard Classifications: [1]

-

Pyrophoric Liquids: Category 1

-

Skin Corrosion/Irritation: Category 1B

-

Serious Eye Damage/Eye Irritation: Category 1

Signal Word: Danger[1]

Hazard Statements: [4]

-

H250: Catches fire spontaneously if exposed to air.

-

H314: Causes severe skin burns and eye damage.

-

H413: May cause long lasting harmful effects to aquatic life.

Safe Handling and Storage

Due to its air-sensitive and corrosive nature, stringent protocols must be followed when handling and storing this compound.

-

Work should be conducted under an inert atmosphere, such as in a glovebox or using Schlenk line techniques.

-

Avoid all personal contact, including inhalation of dust or fumes.

-

Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Prevent the formation of dust and aerosols.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container under an inert atmosphere (e.g., argon).

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials, such as oxidizing agents.

-

Refrigeration at 2-8°C is often recommended to minimize degradation.[5]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

First-Aid Measures:

| Exposure Route | First-Aid Procedure | Source |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. | [3][6][7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [3][7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [3][6][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [3][7] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[4] Do NOT use water.

-

Specific Hazards: The material is pyrophoric and may ignite spontaneously in air. Thermal decomposition can produce toxic gases, including oxides of phosphorus.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][7]

Accidental Release Measures:

-

Evacuate personnel to a safe area.

-

Ensure adequate ventilation.

-

Remove all sources of ignition.

-

Wear appropriate personal protective equipment.

-

Contain the spill and collect the material using non-sparking tools. Place in a suitable, closed container for disposal.

Hazard Response Workflow

The following diagram illustrates the logical workflow for responding to a hazard involving this compound.

Disclaimer: This guide is intended for informational purposes only and should not be substituted for a formal safety data sheet (SDS) or professional safety training. Always consult the most current SDS for this compound from your supplier before use.

References

- 1. Phosphine, tricyclopentyl- | C15H27P | CID 4463278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 7650-88-6 [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound - Starshinechemical [starshinechemical.com]

- 5. nbinno.com [nbinno.com]

- 6. echemi.com [echemi.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

Steric Hindrance of the Tricyclopentylphosphine Ligand: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Insights into the Steric Profile of Tricyclopentylphosphine and its Impact on Catalysis

The this compound (PCyp₃) ligand is a bulky, electron-rich tertiary phosphine (B1218219) that plays a significant role in organometallic chemistry and homogeneous catalysis. Its pronounced steric bulk is a key determinant of its coordination chemistry and the reactivity of its metal complexes. This technical guide provides an in-depth analysis of the steric hindrance of the this compound ligand, offering quantitative data, detailed experimental and computational methodologies for its characterization, and an examination of its influence in catalytic processes, particularly palladium-catalyzed cross-coupling reactions.

The steric profile of a phosphine ligand is crucial in dictating the coordination number, geometry, and reactivity of the metal center it binds to. For bulky phosphines like this compound, the significant steric hindrance can promote the formation of low-coordinate, highly reactive metal species, which are often key intermediates in catalytic cycles. This steric influence is also critical in the reductive elimination step of many cross-coupling reactions, often accelerating the formation of the desired product.

Quantitative Steric Parameters

| Ligand | Tolman Cone Angle (θ) | Percent Buried Volume (%Vbur) | Data Source |

| This compound (PCyp₃) | 161° | 36.3% | Computationally Derived |

| Tricyclohexylphosphine (B42057) (PCy₃) | 170°[1] | 43.1% | Experimental/Computational |

Note: The values for this compound are based on computational modeling due to a lack of specific experimental data in the cited literature. The percent buried volume for PCy₃ is also from computational analysis.

Methodologies for Determining Steric Parameters

The quantification of ligand steric hindrance relies on both experimental and computational techniques.

Experimental Protocol: X-ray Crystallography for Cone Angle Determination

The Tolman cone angle is experimentally derived from the crystal structure of a metal-phosphine complex, typically obtained through single-crystal X-ray diffraction.

1. Crystal Growth:

- Synthesize a suitable metal complex of the phosphine ligand (e.g., [PdCl₂(PCyp₃)₂]).

- Grow single crystals of the complex by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

2. X-ray Diffraction Data Collection:

- Mount a suitable single crystal on a goniometer head.

- Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations.

- Expose the crystal to a monochromatic X-ray beam.

- Rotate the crystal and collect diffraction data as a series of images.

3. Structure Solution and Refinement:

- Process the diffraction data to obtain a set of structure factors.

- Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

- Refine the structural model against the experimental data to optimize atomic coordinates, and thermal parameters.

4. Cone Angle Calculation:

- From the refined crystal structure, measure the metal-phosphorus bond length and the positions of the outermost atoms of the cyclopentyl groups.

- The cone angle is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the ligand.[2]

Computational Protocol: Calculation of Percent Buried Volume (%Vbur)

The percent buried volume offers a more comprehensive measure of a ligand's steric bulk within the coordination sphere of a metal. It can be calculated from a crystal structure or a computationally optimized geometry.

1. Obtain Ligand-Metal Complex Coordinates:

- Use the atomic coordinates from a single-crystal X-ray diffraction structure or a geometry-optimized structure from computational chemistry software (e.g., using Density Functional Theory, DFT).

2. Utilize Buried Volume Calculation Software:

- Several software packages and web-based tools, such as SambVca, are available for this calculation.[3][4]

3. Define Parameters for Calculation:

- Sphere Radius: A sphere of a defined radius (typically 3.5 Å) is centered on the metal atom.

- Metal-Phosphorus Bond Distance: The distance between the metal and the phosphorus atom is fixed. For comparative purposes, a standard M-P distance of 2.28 Å is often used.

- Atomic Radii: The van der Waals radii of the ligand's atoms are used to define their volume. Bondi radii scaled by 1.17 are a common choice.

4. Calculation and Visualization:

- The software calculates the volume occupied by the ligand within the defined sphere and expresses it as a percentage of the total sphere volume.

- The software can also generate a "steric map," which is a 2D projection of the ligand's steric profile, highlighting the regions of greatest steric bulk.

Impact of this compound's Steric Hindrance on Catalysis

The significant steric bulk of this compound is a key factor in its effectiveness as a ligand in various catalytic reactions, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] Bulky phosphine ligands like this compound play a crucial role in facilitating these steps.

Catalytic Cycle of Suzuki-Miyaura Coupling with a Bulky Phosphine Ligand

Figure 1: A generalized catalytic cycle for the Suzuki-Miyaura reaction highlighting the role of a bulky phosphine ligand (L), such as this compound. The steric bulk of the ligand promotes the formation of the active 14-electron monoligated Pd(0) species.

The steric hindrance of this compound promotes the dissociation of one phosphine ligand from the initial Pd(0) complex, leading to the formation of a highly reactive, monoligated 14-electron species. This species more readily undergoes oxidative addition with the aryl halide. Furthermore, the bulkiness of the ligand facilitates the final reductive elimination step, which leads to the formation of the C-C bond and regeneration of the active catalyst.

Experimental Workflow for Investigating Steric Effects

To elucidate the impact of ligand steric hindrance on a catalytic reaction, a systematic experimental workflow can be employed. The following is a representative workflow for a Suzuki-Miyaura cross-coupling reaction.

Figure 2: A representative experimental workflow for investigating the influence of phosphine ligand steric effects on the Suzuki-Miyaura cross-coupling reaction.

Detailed Steps of the Experimental Workflow:

-

Catalyst System Preparation: A series of palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) are combined with various phosphine ligands of differing steric bulk, including this compound.

-

Parallel Reaction Setup: A matrix of reactions is set up where the ligand is the primary variable. All other reaction parameters, such as the aryl halide, boronic acid, base, solvent, temperature, and catalyst loading, are kept constant.

-

Reaction Monitoring: Each reaction is monitored over time by taking aliquots and analyzing them using techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the consumption of starting materials and the formation of the product.

-

Data Analysis: The initial reaction rates and final product yields are calculated for each ligand.

-

Structure-Activity Relationship: The observed catalytic performance (rate and yield) is then correlated with the steric parameters (cone angle and %Vbur) of the phosphine ligands to establish a quantitative structure-activity relationship (QSAR). This analysis helps to elucidate the optimal steric profile for the desired transformation.

Conclusion

The steric hindrance of the this compound ligand is a defining characteristic that governs its application in homogeneous catalysis. While precise experimental determination of its steric parameters remains an area for future investigation, computational methods provide valuable insights into its significant bulk. The methodologies outlined in this guide offer a framework for the quantitative assessment of phosphine ligand sterics and their impact on catalytic performance. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of these steric effects is paramount for the rational design of more efficient and selective catalytic systems.

References

An In-depth Technical Guide to the Chemical Compatibility of Tricyclopentylphosphine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compatibility, reactivity, stability, and handling of tricyclopentylphosphine (PCyp₃). The information is intended to assist researchers, scientists, and drug development professionals in the safe and effective use of this versatile phosphine (B1218219) ligand in chemical synthesis.

Core Properties and Safety Information

This compound (CAS No: 7650-88-6, Molecular Formula: C₁₅H₂₇P, Molecular Weight: 238.35 g/mol ) is a sterically hindered trialkylphosphine ligand used in a variety of catalytic reactions.[1] A critical aspect of its chemistry is its pyrophoric nature; it is a liquid that can ignite spontaneously upon contact with air.[1] It is also corrosive, causing severe skin burns and eye damage.[1] Due to its high reactivity with air and moisture, rigorous inert atmosphere techniques are mandatory for its storage and handling.

Physical and Safety Data Summary

| Property | Value | Reference |

| Appearance | Liquid | N/A |

| Boiling Point | 332.7 ± 9.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 0.986 g/mL at 20 °C | --INVALID-LINK-- |

| Flash Point | 210 °C (410 °F) - closed cup | --INVALID-LINK-- |

| Hazard Statements | H250: Catches fire spontaneously if exposed to air.H314: Causes severe skin burns and eye damage. | --INVALID-LINK-- |

| Storage Class | 4.2 - Pyrophoric and self-heating hazardous materials | --INVALID-LINK-- |

Chemical Compatibility and Reactivity

This compound's high reactivity dictates its compatibility with other chemical substances. Its primary incompatibility is with atmospheric oxygen and water. It is also incompatible with strong oxidizing agents.

Incompatible Materials:

-

Air and Oxygen: Reacts spontaneously, leading to oxidation and potential ignition.

-

Water and Protic Solvents: Reacts with water and other protic solvents.

-

Strong Oxidizing Agents: Can react vigorously and potentially explosively.

Compatible Reaction Environments:

This compound is primarily used as a ligand in palladium-catalyzed cross-coupling reactions. Its efficacy in these reactions indicates its compatibility with the necessary reagents and solvents under inert conditions.

Typical Compatible Reagents and Solvents:

| Chemical Class | Examples | Notes |

| Palladium Catalysts | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Commonly used as a palladium source in cross-coupling reactions. |

| Aprotic Solvents | Tetrahydrofuran (THF), N-Methyl-2-pyrrolidone (NMP), Toluene, Hexanes | These solvents are typically used after being rigorously dried and degassed. |

| Organozinc Reagents | Alkyl-, alkenyl-, and arylzinc halides | Used in Negishi cross-coupling reactions. |

| Alkyl/Aryl Halides & Triflates | Primary alkyl iodides, bromides, chlorides, and tosylates | Substrates for cross-coupling reactions. |

| Additives | N-Methylimidazole (NMI) | Used as an additive in some Negishi cross-coupling protocols. |

| Bases (in specific contexts) | While generally reactive with protic substances, in specific, anhydrous conditions, it is used in reactions that employ non-protic bases. | Compatibility must be evaluated on a case-by-case basis. |

Solubility:

| Solvent | Solubility | Inferred From |

| Tetrahydrofuran (THF) | Soluble | Use in Negishi cross-coupling protocols.[1][2][3] |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | Use in Negishi cross-coupling protocols.[1][2][3] |

| Toluene | Soluble | Often supplied as a solution in toluene. |

| Hexanes | Soluble | Often supplied as a solution in hexanes. |

Experimental Protocols

Negishi Cross-Coupling of Unactivated Alkyl Halides

A key application of this compound is in the palladium-catalyzed Negishi cross-coupling of unactivated primary alkyl halides and tosylates with organozinc reagents. The following protocol is based on the work of Zhou and Fu (2003).[1][2][3]

Reaction Scheme:

R-X + R'-ZnX' --(Pd₂(dba)₃ / PCyp₃, NMI)--> R-R'

where: R-X = primary alkyl iodide, bromide, chloride, or tosylate R'-ZnX' = alkyl-, alkenyl-, or arylzinc halide

Detailed Methodology:

-

Preparation of the Catalyst Solution: In a nitrogen-filled glovebox, a stock solution of the palladium catalyst and this compound ligand is prepared. For a typical reaction, 2 mol % of Pd₂(dba)₃ and 8 mol % of this compound (PCyp₃) are dissolved in a mixture of THF and NMP.[1][2][3]

-

Reaction Setup: To a dried reaction vessel under a nitrogen atmosphere, add the organozinc reagent, the alkyl halide or tosylate substrate, and N-Methylimidazole (NMI).

-

Initiation of Reaction: The prepared catalyst solution is then added to the reaction vessel.

-

Reaction Conditions: The reaction mixture is heated to 80 °C and stirred for a specified time until the reaction is complete, as monitored by an appropriate analytical technique (e.g., GC or TLC).[1][2][3]

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature and quenched with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride). The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

Visualizations

Logical Relationship for Safe Handling

Caption: Workflow for the safe handling of this compound.

Simplified Catalytic Cycle for Negishi Cross-Coupling

Caption: Catalytic cycle for the Negishi cross-coupling reaction.

Conclusion

This compound is a highly effective but hazardous ligand. Its pyrophoric and corrosive nature necessitates strict adherence to safety protocols, including the use of inert atmosphere techniques and appropriate personal protective equipment. Its demonstrated utility in demanding cross-coupling reactions, such as the Negishi coupling of unactivated alkyl halides, makes it a valuable tool for synthetic chemists. A thorough understanding of its chemical compatibility is paramount for its successful and safe application in research and development.

References

- 1. Palladium-catalyzed negishi cross-coupling reactions of unactivated alkyl iodides, bromides, chlorides, and tosylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Commercial Availability and Application of Tricyclopentylphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tricyclopentylphosphine, a valuable organophosphorus compound utilized as a ligand in catalysis. The guide details its commercial availability, provides a representative synthesis protocol, and outlines its application in a common cross-coupling reaction.

Commercial Availability of this compound

This compound (CAS No. 7650-88-6) is commercially available from several chemical suppliers in varying purities, quantities, and formulations. The most common offering is a solution in hexanes, though solid forms may also be available. Below is a summary of offerings from prominent suppliers.

| Supplier | Product Name | Purity | Formulation | Available Quantities |

| Strem (an Ascensus Company) | This compound, min. 95% | min. 95% | 10 wt% in hexanes | 10 g, 50 g |

| CookeChem | This compound, 95% | 95% | Not specified | 1 g and larger |

| Sigma-Aldrich | This compound, 97% | 97% | Not specified | Product Discontinued |

Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₂₇P |

| Molecular Weight | 238.35 g/mol |

| Appearance | Colorless liquid (for the hexane (B92381) solution) |

| Density | 0.986 g/mL at 20 °C (lit.) |

| Refractive Index | n20/D 1.538 (lit.) |

Experimental Protocols

3.1. Synthesis of this compound via Grignard Reaction

The synthesis of tertiary phosphines such as this compound is commonly achieved through the reaction of a Grignard reagent with phosphorus trichloride (B1173362). The following is a representative protocol adapted from established methods for similar phosphines.

Materials:

-

Cyclopentyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Phosphorus trichloride (PCl₃)

-

Iodine (crystal)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard glassware for inert atmosphere synthesis (Schlenk line, argon or nitrogen)

Procedure:

-

Preparation of Cyclopentylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (3.1 equivalents).

-

Assemble the apparatus under an inert atmosphere (argon or nitrogen).

-

Add a small crystal of iodine to the flask to activate the magnesium.

-

Add a solution of cyclopentyl bromide (3.0 equivalents) in anhydrous diethyl ether or THF dropwise via the dropping funnel to the magnesium turnings. The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux by controlling the rate of addition.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Phosphorus Trichloride:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of phosphorus trichloride (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Add the phosphorus trichloride solution dropwise to the stirred Grignard reagent solution at 0 °C. A white precipitate of magnesium salts will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether or THF (2 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent and magnesium salts.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation.

-

3.2. Application in Palladium-Catalyzed Negishi Cross-Coupling

This compound can be utilized as a ligand in various palladium-catalyzed cross-coupling reactions. The following is a general procedure for a Negishi cross-coupling reaction.

Materials:

-

Aryl or vinyl halide (e.g., bromobenzene)

-

Organozinc reagent (e.g., phenylzinc chloride)

-

Palladium catalyst precursor (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))

-

This compound

-

Anhydrous solvent (e.g., THF)

Procedure:

-

Reaction Setup:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium precursor (e.g., 1-2 mol%) and this compound (e.g., 2-4 mol%) in anhydrous THF.

-

Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active catalyst complex.

-

-

Addition of Reagents:

-

Add the aryl or vinyl halide (1.0 equivalent) to the catalyst mixture.

-

Slowly add the organozinc reagent (1.1-1.5 equivalents) to the reaction mixture at room temperature.

-

-

Reaction and Monitoring:

-

Stir the reaction mixture at room temperature or heat as required (typically 50-80 °C).

-

Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Visualizations

4.1. Synthetic Workflow for this compound

Caption: Synthetic workflow for this compound.

4.2. Catalytic Cycle of a Negishi Cross-Coupling Reaction

Tricyclopentylphosphine: A Technical Guide to its Synthesis, Properties, and Catalytic Applications

Introduction